2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
CAS No.: 327097-31-4
Cat. No.: VC3978412
Molecular Formula: C18H13ClO5
Molecular Weight: 344.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327097-31-4 |
|---|---|
| Molecular Formula | C18H13ClO5 |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid |
| Standard InChI | InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | IHPVIWJZZRTWJJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 6-position with chlorine, the 4-position with a phenyl group, and the 7-position with a propanoic acid moiety via an ether linkage. The IUPAC name, 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, reflects this substitution pattern . Key structural identifiers include:
The planar chromen-2-one system facilitates π-π interactions, while the chlorine and phenyl groups enhance lipophilicity. The propanoic acid side chain introduces potential for hydrogen bonding and salt formation .
Crystallographic and Conformational Data
While experimental crystallographic data are unavailable, predicted collision cross-section (CCS) values for adducts derived from ion mobility spectrometry provide insights into its gas-phase conformation :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 345.05245 | 173.4 |
| [M+Na]⁺ | 367.03439 | 189.7 |
| [M-H]⁻ | 343.03789 | 178.4 |
These values suggest a moderately compact structure, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution on a pre-functionalized coumarin scaffold. A common approach involves:
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Chlorination: Introduction of chlorine at the 6-position of 4-phenylcoumarin using reagents like or .
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Etherification: Reaction of the 7-hydroxyl group with 2-bromopropanoic acid under basic conditions .
An intermediate, ethyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate (CAS 1109311), is often isolated before hydrolysis to the final carboxylic acid .
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using:
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm.
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NMR: Characteristic signals include a singlet for the coumarin carbonyl () and doublets for aromatic protons .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| logP (Predicted) | ~3.2 (Moderately lipophilic) | Calculated |
| pKa (Carboxylic acid) | ~4.5 (Estimated) | – |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological studies .
Biological Activity and Applications
Industrial Applications
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